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The table below summarizes the key outcomes for maralixibat based on clinical trial data and post-approval

observations.

Aspect Maralixibat Group
Placebo Group
/ Baseline

Context & Evidence

Primary Efficacy:
Pruritus

Reduction in pruritus (itching)
scores [1].

Served as
comparison in

trials [1].

Pivotal ICONIC trial and other
studies (ITCH, IMAGO)

leading to FDA approval [1].

Primary Efficacy:
Serum Bile Acids
(sBA)

Significant proportion of

patients achieved sBA
response; greater reduction

in sBA levels [2].

Lower

proportion of
sBA responders

[2].

Based on MARCH-PFIC trial

data for Progressive Familial
Intrahepatic Cholestasis

(PFIC) [2].

Safety &
Tolerability

Well-tolerated; no

appreciable gastrointestinal
complications; liver enzyme

elevations observed [1].

Not specified in

available data.

Consistent finding across

clinical trials and real-world
experience [1]. Most adverse

events were mild to moderate
[2].

Real-World
Effectiveness

Effective in reducing pruritus
compared to baseline [1].

Not applicable. Observed in patients who
would not have met strict

clinical trial criteria (e.g., post-
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Aspect Maralixibat Group
Placebo Group
/ Baseline

Context & Evidence

surgical, using feeding tubes)
[1].

Experimental Protocol Overview

The established efficacy and safety profile of maralixibat is derived from a series of rigorous clinical studies.

The following workflow generalizes the journey of a participant in these trials, from enrollment to the

assessment of outcomes.
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Patient Population:
Children (≥3 months) with
Alagille Syndrome (ALGS)

and cholestatic pruritus

Screening & Baseline
Assessment

Randomization

Maralixibat
Group

Placebo
Group

Primary Endpoint:
Pruritus Assessment

(Scratch Scale)

Secondary Endpoints:
Serum Bile Acid (sBA) Levels

Safety & Tolerability

Data Analysis:
Compare change from baseline

between treatment groups

Click to download full resolution via product page

Key Methodological Details:

Trial Design: The pivotal trials for ALGS, such as ICONIC, were randomized and included placebo-

controlled periods, followed by long-term open-label extension studies [1].
Participant Eligibility: Key criteria included a confirmed diagnosis of ALGS and significant

cholestatic pruritus. Early trials had strict criteria, which were later expanded in real-world use to
include, for example, patients with prior biliary diversion surgery or those using feeding tubes [1].
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Intervention: Maralixibat is an oral ileal bile acid transporter (IBAT) inhibitor. The dose was titrated

based on protocol-specific schedules and individual tolerability [1] [2].
Outcome Measurement:

Pruritus: Typically measured using a clinician-reported score (e.g., 0-4 scale) or a
patient/caregiver diary (e.g., ItchRO[Observed] tool) [1].

Serum Bile Acids (sBA): A key biomarker for cholestasis, measured from blood samples [2].
Safety: Assessed by monitoring adverse events, vital signs, and laboratory parameters (e.g.,

liver enzymes like ALT and AST, and bilirubin) [1] [2].

Mechanism of Action Diagram

Maralixibat's therapeutic effect comes from its targeted action in the gastrointestinal tract. The diagram

below illustrates this mechanism.
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Pathway Explanation:

Bile Acid Circulation: Bile acids are synthesized in the liver, secreted into the intestines to aid
digestion, and are normally reabsorbed in the distal ileum via the Ileal Bile Acid Transporter (IBAT)
to be returned to the liver in a process called enterohepatic recirculation [2].
Dysregulation in Cholestasis: In cholestatic liver diseases like Alagille syndrome (ALGS) and

Progressive Familial Intrahepatic Cholestasis (PFIC), this circulation is disrupted, leading to a toxic
buildup of bile acids in the liver and bloodstream, which is a primary driver of pruritus and liver

damage [1] [2].
Pharmacological Inhibition: Maralixibat, as an IBAT inhibitor, blocks the reabsorption of bile acids

in the ileum. This interrupts the enterohepatic recirculation, preventing bile acids from returning to the
liver.

Therapeutic Effect: The excess bile acids are instead excreted in the feces. This reduction in the
overall body burden of bile acids leads to a decrease in serum bile acid levels, which correlates with

the observed reduction in pruritus and potential for improved liver outcomes [1] [2].

Interpretation and Context for Researchers

Evidence Strength: The approval of maralixibat is supported by data from multiple controlled trials
(ICONIC, ITCH, IMAGO) and their long-term extensions, demonstrating a consistent treatment effect

on pruritus [1].
Real-World Validity: Post-marketing experience strengthens the trial findings, showing that the

drug's effectiveness and safety profile hold in a broader, more clinically complex patient population,
including those ineligible for initial trials [1].

Comparative Efficacy (Indirect Evidence): An indirect treatment comparison suggests that
maralixibat may offer a greater proportion of serum bile acid (sBA) response in patients with PFIC

compared to odevixibat, another IBAT inhibitor. However, no direct head-to-head trials exist, and
these findings should be interpreted with caution [2].
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To cite this document: Smolecule. [Maralixibat vs Placebo: Efficacy and Safety Overview]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b533543#maralixibat-vs-

placebo-clinical-trial-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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